1-Aminocyclobutanecarboxamide
Overview
Description
1-Aminocyclobutanecarboxamide is a cyclic amino acid with the chemical formula C5H10N2O. This compound is known for its unique structure, which includes a four-membered cyclobutane ring.
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been evaluated for antagonism at excitatory amino acid receptor sites .
Mode of Action
It’s known that many aminoglycosides inhibit protein synthesis by promoting mistranslation and eliminating proofreading
Biochemical Pathways
Biochemical pathways provide an overview of the chemical reactions of cells in various species and organs
Pharmacokinetics
Pharmacokinetics and pharmacodynamics operate in a partnership that can be used to maximize a drug’s potential for increasing treatment efficacy, reducing side effects, and minimizing drug interactions .
Result of Action
Similar compounds have shown potent and selective antagonist activity at n-methyl-d-aspartate (nmda) receptor sites in neonatal rat motoneurones .
Biochemical Analysis
Biochemical Properties
1-Aminocyclobutanecarboxamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with various biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in amino acid metabolism, potentially acting as a substrate or inhibitor. The nature of these interactions can vary, with some enzymes being activated while others are inhibited by the presence of this compound .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, it can impact cell signaling pathways, potentially altering the behavior of cells in response to various stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can bind to enzymes, either inhibiting or activating their activity. For example, it may inhibit the activity of certain enzymes involved in amino acid metabolism, leading to changes in the levels of specific metabolites. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable, but it can undergo degradation under certain conditions. Long-term studies have shown that this compound can have lasting effects on cellular function, with some changes persisting even after the compound has been removed. These temporal effects are important to consider when designing experiments and interpreting results .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. In some cases, high doses of this compound can cause toxic or adverse effects, highlighting the importance of careful dosage control in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux and metabolite levels, potentially altering the overall metabolic state of cells. For example, it may interact with enzymes involved in amino acid metabolism, leading to changes in the levels of specific amino acids and their derivatives .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. This compound can interact with transporters and binding proteins, influencing its localization and accumulation. Understanding these transport and distribution mechanisms is crucial for determining the overall effects of this compound on cellular function .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. The localization of this compound within cells can influence its interactions with other biomolecules and its overall impact on cellular processes .
Preparation Methods
1-Aminocyclobutanecarboxamide can be synthesized through several methods. One common synthetic route involves the cyclization of γ-substituted amino acid derivatives. This process typically requires the use of strong bases such as sodium hydride (NaH) to facilitate the intramolecular cyclization . . Industrial production methods may vary, but they generally involve similar principles of cyclization and alkylation under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Aminocyclobutanecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur, where the amide group can be replaced by other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Amidation: The compound can undergo amidation reactions with carboxylic acids to form new amide bonds, which is a crucial reaction in peptide synthesis.
Scientific Research Applications
1-Aminocyclobutanecarboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various complex organic molecules, including peptidomimetics and conformationally restricted analogs of natural amino acids.
Biology: The compound is studied for its potential role in modulating biological processes, particularly in the context of enzyme inhibition and receptor binding.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of antiviral and anticancer drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials for electronic applications.
Comparison with Similar Compounds
1-Aminocyclobutanecarboxamide can be compared with other similar compounds, such as:
1-Aminocyclopropanecarboxamide: This compound has a three-membered cyclopropane ring instead of a four-membered cyclobutane ring.
1-Aminocyclobutanecarboxylic acid: This compound has a carboxylic acid group instead of an amide group.
Cyclobutanecarboxylic acid: This compound lacks the amino group and is used in the synthesis of various organic molecules.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-aminocyclobutane-1-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c6-4(8)5(7)2-1-3-5/h1-3,7H2,(H2,6,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SILFUQGFSMYYME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(=O)N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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